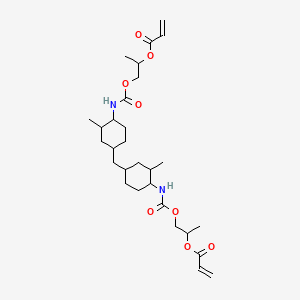
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate is a heterocyclic organic compound with the molecular formula C29H46N2O8 and a molecular weight of 550.684 g/mol . This compound is known for its complex structure, which includes multiple cyclohexane rings and acrylate groups. It is primarily used in experimental and research settings.
Métodos De Preparación
The synthesis of Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate involves several steps. The key synthetic route includes the reaction of 2-methyl-4,1-cyclohexanediyl amine with methylene diisocyanate, followed by the addition of acrylate groups. The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents, is ongoing.
Mecanismo De Acción
The mechanism of action of Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate involves its interaction with molecular targets through its reactive functional groups. The acrylate groups can participate in polymerization reactions, forming cross-linked networks. The cyclohexane rings provide structural stability, while the imino and carbonyloxy groups facilitate interactions with various biological molecules .
Comparación Con Compuestos Similares
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate can be compared with similar compounds such as:
Tetraethyl 2,2’-{methylenebis[(2-methyl-4,1-cyclohexanediyl)imino]}disuccinate: This compound has a similar core structure but different functional groups, leading to distinct chemical properties and applications.
1,2-Cyclohexanediol, 4-methyl-1-(1-methylethenyl)-: Another compound with a cyclohexane ring, but with different substituents, resulting in varied reactivity and uses.
The uniqueness of this compound lies in its combination of acrylate groups and cyclohexane rings, which provide both reactivity and structural stability .
Propiedades
Número CAS |
56558-21-5 |
|---|---|
Fórmula molecular |
C29H46N2O8 |
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
1-[[2-methyl-4-[[3-methyl-4-(2-prop-2-enoyloxypropoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamoyloxy]propan-2-yl prop-2-enoate |
InChI |
InChI=1S/C29H46N2O8/c1-7-26(32)38-20(5)16-36-28(34)30-24-11-9-22(13-18(24)3)15-23-10-12-25(19(4)14-23)31-29(35)37-17-21(6)39-27(33)8-2/h7-8,18-25H,1-2,9-17H2,3-6H3,(H,30,34)(H,31,35) |
Clave InChI |
QTLJWQYTHWADMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCC1NC(=O)OCC(C)OC(=O)C=C)CC2CCC(C(C2)C)NC(=O)OCC(C)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


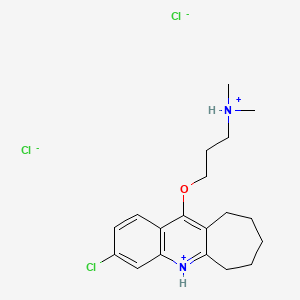
![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)
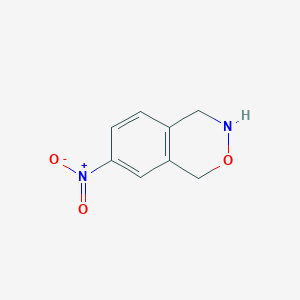
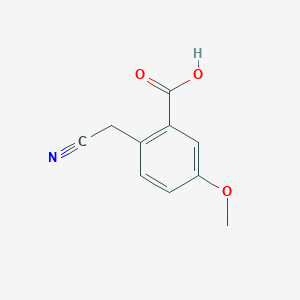
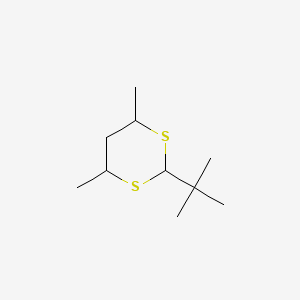
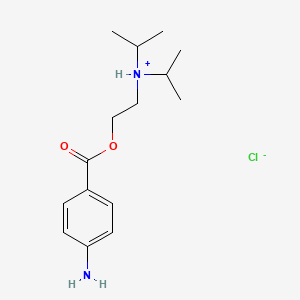
![6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13760360.png)
![Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis-](/img/structure/B13760364.png)
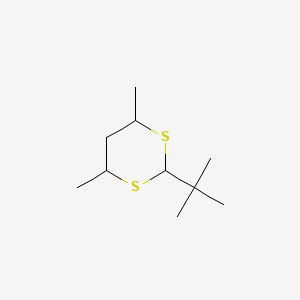
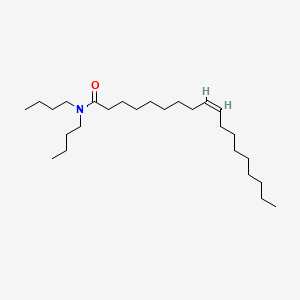
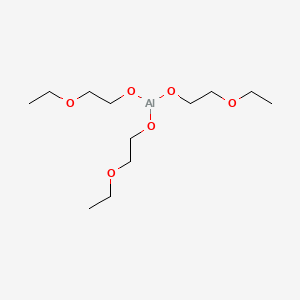
![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B13760374.png)
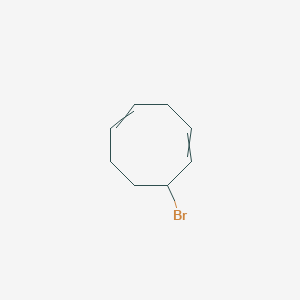
![3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid](/img/structure/B13760388.png)
